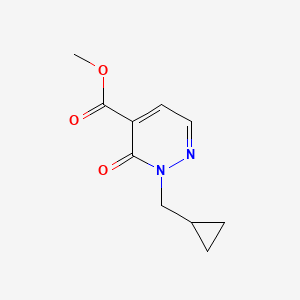

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

描述

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a cyclopropylmethyl group at position 2 and a methyl ester at position 2. The dihydropyridazine scaffold is characterized by a partially unsaturated six-membered ring containing two adjacent nitrogen atoms, which imparts unique electronic and steric properties.

属性

分子式 |

C10H12N2O3 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC 名称 |

methyl 2-(cyclopropylmethyl)-3-oxopyridazine-4-carboxylate |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)8-4-5-11-12(9(8)13)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |

InChI 键 |

DXISKYFUDDUYMU-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=NN(C1=O)CC2CC2 |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(环丙基甲基)-3-氧代-2,3-二氢哒嗪-4-羧酸甲酯的合成通常涉及在受控条件下将合适的先驱体进行环化。一种常见的方法涉及将环丙基甲基酮与肼衍生物反应,然后进行酯化反应以引入甲酯基团。反应条件通常需要使用催化剂以及特定的温度和压力设置,以确保高产率和纯度。

工业生产方法

该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。这可能包括使用连续流动反应器和自动化系统来精确控制反应参数。

化学反应分析

反应类型

2-(环丙基甲基)-3-氧代-2,3-二氢哒嗪-4-羧酸甲酯可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将氧代基团转化为羟基或其他还原形式。

取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。

取代: 卤素 (例如,溴、氯) 和亲核试剂 (例如,胺、硫醇) 等试剂通常被使用。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成羧酸或酮,而还原可以生成醇或胺。

科学研究应用

2-(环丙基甲基)-3-氧代-2,3-二氢哒嗪-4-羧酸甲酯具有多种科学研究应用:

化学: 它被用作合成更复杂分子的构建单元。

生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。

医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。

工业: 它用于开发新材料和化学工艺。

作用机制

2-(环丙基甲基)-3-氧代-2,3-二氢哒嗪-4-羧酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与酶或受体结合,改变其活性并导致各种生物效应。确切的分子靶标和途径取决于具体的应用和使用环境。

相似化合物的比较

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thienopyridazine Derivatives

Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) and related compounds () replace the dihydropyridazine core with a thiophene-fused pyridazine system. The sulfur atom in the thiophene ring alters electronic properties, increasing electron-withdrawing effects compared to the purely nitrogenous dihydropyridazine. This modification may enhance stability in acidic conditions or influence binding interactions in pharmaceutical contexts.

Pyrrolo-Pyridazine Derivatives

The patent compound (4aR)-1-[(3-chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester () features a pyrrole ring fused to pyridazine. This fusion increases ring strain and introduces additional hydrogen-bonding sites (e.g., hydroxyl groups), which could enhance crystallinity or biological activity.

Substituent Effects

Cyclopropylmethyl Group

The cyclopropylmethyl group in the target compound is structurally analogous to cyclopropane-containing amines in (e.g., Compounds 21–24). Cyclopropane’s angle strain confers unique reactivity, such as susceptibility to ring-opening reactions under acidic or thermal conditions. This substituent may also influence crystal packing via van der Waals interactions, as seen in cyclopropane-containing systems analyzed for hydrogen-bonding patterns () .

Ester vs. Hydroxyl and Halogen Substituents

The methyl ester in the target compound contrasts with hydroxyl and chloro groups in analogs like the patent compound (). Esters generally improve solubility in organic solvents, whereas hydroxyl groups enhance hydrogen-bonding capacity and aqueous solubility.

Physical and Chemical Properties

While direct data on the target compound is unavailable, inferences can be drawn:

- Hydrogen Bonding: The ester carbonyl and pyridazine nitrogen atoms likely act as hydrogen-bond acceptors, akin to patterns observed in hydrogen-bonded crystals (). This contrasts with hydroxyl-containing analogs, which participate as donors and acceptors .

- Ring Puckering : The dihydropyridazine core may exhibit puckering similar to cyclopentane (), affecting conformational stability and intermolecular interactions .

Data Table: Structural and Functional Comparison

生物活性

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a unique organic compound notable for its structural features, including a cyclopropylmethyl group and a dihydropyridazine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Chemical Formula

- Molecular Formula : C10H12N2O3

- CAS Number : 1710195-28-0

Structural Characteristics

The compound features:

- A cyclopropylmethyl moiety, which is known for its influence on biological activity.

- A dihydropyridazine ring that contributes to its reactivity and interaction with biological targets.

This compound exerts its biological effects through specific interactions with molecular targets, including enzymes and receptors. The unique structure allows for high specificity in binding, which can modulate the activity of these targets, leading to various pharmacological effects.

Pharmacological Applications

Research has indicated several potential applications of this compound:

- Enzyme Inhibition : It may function as an inhibitor for certain enzymes involved in metabolic pathways.

- Ligand Binding : The compound can act as a ligand in receptor binding assays, potentially influencing signaling pathways.

Research Findings

Recent studies have demonstrated the following biological activities:

- Antioxidant Activity : Exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in cellular models.

- Neuroprotective Potential : Some studies indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Data Table of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Anti-inflammatory | Decreased levels of TNF-α and IL-1β | |

| Neuroprotective | Protective effects in neuronal cultures |

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with this compound led to a significant reduction in cell death under oxidative stress conditions. The compound was shown to modulate pathways involving reactive oxygen species (ROS) and apoptosis-related proteins.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that it could be beneficial in treating inflammatory diseases by modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。